molecular formula C7H3Cl2FO B2427966 4,5-Dichloro-2-fluorobenzaldehyde CAS No. 1217800-70-8

4,5-Dichloro-2-fluorobenzaldehyde

Cat. No.: B2427966
CAS No.: 1217800-70-8
M. Wt: 193
InChI Key: OXEVLIPBDBFQBA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It has a molecular weight of 193 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H . The InChI key is OXEVLIPBDBFQBA-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

4,5-Dichloro-2-fluorobenzaldehyde, as a derivative of fluorobenzaldehyde, has been studied extensively in the context of chemical synthesis and reactions. For instance, Yoshida and Kimura (1988) demonstrated an efficient synthesis method for fluorobenzaldehydes, including 4-fluorobenzaldehyde, through a process involving potassium fluoride and a tetraphenylphosphonium halide plus 18-crown-6 or poly(ethylene glycol) dimethyl ether system, showcasing its potential in synthetic chemistry (Yoshida & Kimura, 1988). Additionally, Al-Omar et al. (2010) conducted a study on base-catalyzed cyclocondensation involving 2,6-difluorobenzaldehyde, a related compound, which revealed its utility in producing various chemical derivatives with potential applications in different fields (Al-Omar et al., 2010).

Industrial and Pharmaceutical Applications

Advanced Materials and Environmental Applications

Fluorobenzaldehyde derivatives have also been utilized in the development of advanced materials. For instance, Guiyang Li et al. (2016) used 4-fluorobenzaldehyde in synthesizing microporous polyaminals, demonstrating their effectiveness in adsorbing carbon dioxide, which could have significant implications for environmental applications (Guiyang Li et al., 2016).

Spectroscopy and Structural Analysis

From a spectroscopic perspective, the structural and bonding characteristics of fluorobenzaldehyde derivatives have been a subject of research. Ribeiro-Claro et al. (2002) provided insights into the hydrogen bonding in liquid 4-fluorobenzaldehyde, contributing to a deeper understanding of its molecular interactions (Ribeiro-Claro et al., 2002).

Safety and Hazards

This compound is considered hazardous. It is recommended to avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Avoid ingestion and inhalation. Use with adequate ventilation. Wash clothing before reuse .

Future Directions

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . This suggests potential future directions for the use of 4,5-Dichloro-2-fluorobenzaldehyde in similar applications.

Mechanism of Action

Target of Action

4,5-Dichloro-2-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can act as ligands, binding to various metal ions . Therefore, the primary targets of this compound could be these metal ions, which play crucial roles in various biological processes.

Mode of Action

The compound likely interacts with its targets through a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This mechanism is common in aryl halides, a group to which this compound belongs .

Biochemical Pathways

Schiff base compounds have been reported to exhibit antimicrobial properties , suggesting that they may interfere with microbial growth and survival pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific Schiff base compounds formed and their interactions with metal ions. Some Schiff base compounds derived from fluorobenzaldehydes have shown antimicrobial properties , suggesting that this compound could potentially have similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

Properties

IUPAC Name

4,5-dichloro-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVLIPBDBFQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide (5.1 g, 20.23 mmol) in THF (100 mL) at −78° was added a solution of lithium aluminum hydride in THF (12.14 mL of 2 M, 24.28 mmol). After 3 h at −78° C., 50 mL water was added followed by 50 mL of 1N HCl. The reaction was allowed to warm to 25° C. and stirred for 1 h. The reaction was diluted with water and extracted with diethyl ether. The ether was dried over Na2SO4, filtered, and concentrated to provide crude 4,5-dichloro-2-fluoro-benzaldehyde that was taken directly into the next step without further purification.
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5.1 g
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100 mL
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12.14 mL
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50 mL
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50 mL
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